N-(4-Amino-2-methylphenyl)-2-butoxybenzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-butoxybenzamide, also known as 4-AMB, is an organic compound that is used in a variety of research applications. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 4-AMB has been studied for its potential applications in drug synthesis, organic synthesis, and organic materials research. 4-AMB has been used as a precursor for the synthesis of various drugs and organic compounds, and as a reagent for organic materials research.
Scientific Research Applications
Adsorption and Removal of Heavy Metals
N-(4-Amino-2-methylphenyl)-2-butoxybenzamide, when impregnated into hydrous zirconium oxide, has been used to create a composite material for the removal of Ni(II) from aqueous solutions. This material has shown high removal efficiency under optimized conditions, which demonstrates its potential for environmental applications, particularly in treating water contaminated with heavy metals (Rahman & Nasir, 2019).
Psychotropic and Neurotropic Properties
Studies have been conducted to explore the psycho- and neurotropic properties of compounds similar to this compound. These studies have identified compounds with specific sedative effects, anti-anxiety actions, anti-amnesic activities, and antihypoxic effects. Such compounds are of interest for further studies as potential psychoactive medications (Podolsky, Shtrygol’, & Zubkov, 2017).
Antitumor Properties
Some derivatives of this compound have been investigated for their potential as antitumor agents. For instance, studies on 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor properties, suggesting the possibility of using similar compounds in cancer treatment (Bradshaw et al., 2002).
Antibacterial Activity
Some benzamide derivatives have been synthesized and evaluated for their antibacterial properties. These studies have found certain compounds to exhibit significant antibacterial activity, indicating the potential use of similar compounds in the development of new antibacterial drugs (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Memory Enhancement
Compounds like N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated for their potential as memory enhancers. These compounds have shown acetylcholinesterase-inhibiting activity, suggesting their usefulness in treating memory-related disorders (Piplani, Sharma, Mehta, & Malik, 2018).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-butoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-11-22-17-8-6-5-7-15(17)18(21)20-16-10-9-14(19)12-13(16)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQGRCMYNYPRKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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